4-(2-(4-Methoxyphenyl)ethynyl)phenol

Description

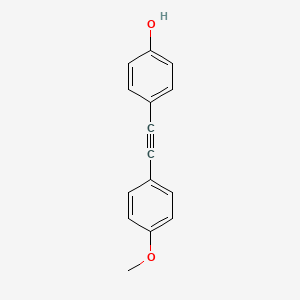

4-(2-(4-Methoxyphenyl)ethynyl)phenol is a diaryl acetylene derivative characterized by a phenol ring connected via an ethynyl (–C≡C–) group to a 4-methoxyphenyl moiety. This structure confers unique electronic properties due to conjugation across the triple bond and the electron-donating methoxy (–OCH₃) and electron-withdrawing hydroxyl (–OH) groups.

Properties

IUPAC Name |

4-[2-(4-methoxyphenyl)ethynyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c1-17-15-10-6-13(7-11-15)3-2-12-4-8-14(16)9-5-12/h4-11,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZMAYYBAROYOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Methoxyphenyl)ethynyl)phenol typically involves the coupling of 4-methoxyphenylacetylene with 4-iodophenol under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures . The reaction proceeds via a Sonogashira coupling mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-Methoxyphenyl)ethynyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Alkenes or alkanes.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-(2-(4-Methoxyphenyl)ethynyl)phenol is used in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Medicine: As a potential therapeutic agent due to its bioactive properties.

Industry: In the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(2-(4-Methoxyphenyl)ethynyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Electronic Effects

Key Structural Differences

- Electronic Effects: Methoxy (–OCH₃) and hydroxyl (–OH) groups create a push-pull electronic system, enhancing conjugation . Nitro (–NO₂) groups () further polarize the system, influencing ligand-metal coordination in Ru(II) complexes .

Biological Activity

4-(2-(4-Methoxyphenyl)ethynyl)phenol, also known as 4'-methoxyethynylbiphenylol, is an organic compound with significant potential in medicinal chemistry, particularly in cancer research. This article explores its biological activities, including anticancer, anti-inflammatory, and antioxidant properties, supported by various studies and case reports.

Chemical Structure and Properties

The compound features a unique structural configuration comprising a central phenolic group linked to a methoxyphenyl group through an ethynyl connector. Its molecular formula is CHO, with a molecular weight of approximately 224.25 g/mol. The presence of functional groups such as hydroxyl and methoxy enhances its reactivity and biological interactions.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Preliminary studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. Notably, it has shown effectiveness in delaying tumor growth in xenograft models.

Key Findings

- Inhibition of Cancer Cell Proliferation : In vitro studies revealed an IC value of 40.5 nM against FGFR1, indicating potent inhibitory effects on cancer cell growth.

- Mechanism of Action : The compound's structural features suggest interactions with enzymes and receptors involved in cell signaling pathways, potentially disrupting cancer progression.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. These effects are likely linked to its ability to inhibit specific inflammatory cytokines, making it a candidate for treating chronic inflammatory conditions.

Research Insights

- Cytokine Inhibition : Animal model studies have shown that the compound can reduce levels of pro-inflammatory cytokines, suggesting its potential utility in inflammatory diseases.

Antioxidant Activity

The compound also exhibits antioxidant properties, which may provide protective effects against cellular damage caused by reactive oxygen species (ROS). This activity is crucial for maintaining cellular health and preventing oxidative stress-related diseases.

Antioxidant Studies

- ROS Scavenging : Research has indicated that this compound can effectively scavenge ROS, thereby mitigating oxidative damage in cellular systems.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its biological activity. Modifications at various positions can significantly influence its potency against biological targets.

| Modification | Effect on Activity |

|---|---|

| Bromine substitution | Increased potency against FGFRs |

| Hydroxyl group alteration | Enhanced anti-inflammatory effects |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound. Below is a summary table highlighting key findings from various research efforts:

| Study | Findings | IC50 Values |

|---|---|---|

| Study A | Inhibition of cancer cell proliferation in vitro | IC50 = 40.5 nM (FGFR1) |

| Study B | Anti-inflammatory effects observed in animal models | Not specified |

| Study C | Antioxidant activity demonstrated through ROS scavenging assays | Not specified |

These findings underscore the compound's multifaceted biological activities and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.